molecular formula C13H12N2O2 B11761111 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11761111
M. Wt: 228.25 g/mol
InChI Key: XRDUAVVDRJODBL-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H12N2O2. It is a benzamide derivative that features a hydroxyl group and a methyl-substituted pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for some strains .
  • Anticancer Properties : The compound is being explored for its potential in cancer therapy due to its ability to inhibit specific molecular targets involved in tumor growth. Research indicates that it may interfere with pathways critical for cancer cell proliferation .
  • Neurological Disorders : There is ongoing research into the compound's effects on the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological conditions such as anxiety and depression. Compounds similar to this compound have been shown to modulate receptor activity, suggesting potential applications in treating these disorders .

Organic Synthesis

The compound serves as an essential building block in organic synthesis:

  • Reagent in Organic Reactions : It is used as a reagent in various organic reactions, facilitating the formation of more complex molecules. Its hydroxyl and amide functionalities make it suitable for further derivatization .
  • Synthesis of Related Compounds : Researchers utilize this compound to synthesize derivatives that may possess enhanced biological activities or novel properties, expanding the library of potential therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, particularly drug-resistant strains. The following table summarizes the MIC values observed:

MicroorganismMIC (µg/mL)
Staphylococcus aureus3.9
Bacillus subtilis1.95
Klebsiella pneumoniae7.8
Pseudomonas aeruginosa500
Escherichia coli250

This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Neurological Targeting

Research focusing on compounds targeting mGluR5 has identified structural analogs of this compound that exhibit significant receptor affinity and selectivity. These findings suggest that modifications to the existing structure can enhance therapeutic efficacy for conditions like depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide

Uniqueness

2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Biological Activity

2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide, a compound featuring a hydroxyl group and a methylpyridine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2}. Its structure includes:

  • A hydroxyl group (-OH) at the 2-position of the benzene ring.
  • A 6-methylpyridine substituent attached to the nitrogen atom of the amide group.

This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amide functionalities are crucial for binding to specific molecular targets, which may lead to inhibition or activation of biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to various physiological processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections .

Anticancer Activity

Preliminary investigations reveal that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, with notable cytotoxicity observed in certain types of cancer cells. This activity is likely linked to its ability to interfere with cell proliferation and induce apoptosis .

Study 1: Antimicrobial Evaluation

In a study focused on antimicrobial efficacy, this compound was tested against a panel of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa10150

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at a concentration of 25 µM, the compound induced apoptosis in breast cancer cells, highlighting its potential as an anticancer therapeutic .

Cell LineIC50 (µM)Mode of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)>50Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure can influence biological activity. Variations in substituents on the pyridine ring or alterations in the hydroxyl group have been shown to affect potency and selectivity against target enzymes .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O2/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16/h2-8,16H,1H3,(H,14,15,17)

InChI Key

XRDUAVVDRJODBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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